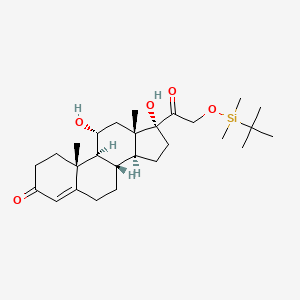
17-O-tert-Butyldimethylsilyl-11-epiprednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is a synthetic derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H44O5Si and a molecular weight of 476.721 g/mol . It is primarily used as an intermediate in the synthesis of prednisolone and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves the protection of the hydroxyl group at the 17th position of prednisolone with a tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
17-O-tert-Butyldimethylsilyl-11-epiprednisolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of prednisolone and other glucocorticoids.
Biology: Studying the effects of glucocorticoids on cellular processes.
Medicine: Researching new anti-inflammatory and immunosuppressive drugs.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The mechanism of action of 17-O-tert-Butyldimethylsilyl-11-epiprednisolone involves its conversion to prednisolone, which then exerts its effects by binding to glucocorticoid receptors. This binding leads to the modulation of gene expression and the suppression of inflammatory and immune responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Prednisone: A prodrug of prednisolone, converted to prednisolone in the liver.
Dexamethasone: A more potent glucocorticoid with similar applications
Uniqueness
17-O-tert-Butyldimethylsilyl-11-epiprednisolone is unique due to the presence of the TBDMS protective group, which enhances its stability and allows for selective reactions at other positions on the molecule .
Properties
Molecular Formula |
C27H44O5Si |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(8S,9S,10R,11R,13S,14S,17R)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O5Si/c1-24(2,3)33(6,7)32-16-22(30)27(31)13-11-20-19-9-8-17-14-18(28)10-12-25(17,4)23(19)21(29)15-26(20,27)5/h14,19-21,23,29,31H,8-13,15-16H2,1-7H3/t19-,20-,21+,23+,25-,26-,27-/m0/s1 |
InChI Key |
SATPXNWCXPQIRE-AWBSVRSOSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















